9,10-Anthracenedione, 1,2-bis(methylamino)-
Description
Introduction to 9,10-Anthracenedione, 1,2-Bis(methylamino)-
Anthraquinones, characterized by a tricyclic aromatic framework with two ketone groups at the 9,10-positions, have been pivotal in industrial and pharmaceutical chemistry since their discovery in the 19th century. The 1,2-bis(methylamino) derivative introduces two methylamino groups at adjacent positions on the anthracene ring, creating distinct electronic and steric effects compared to more common isomers like the 1,4-substituted analog.
Historical Context of Anthraquinone Derivatives in Chemical Research
The exploration of anthraquinones began with Laurent’s 1840 synthesis of anthraquinone via anthracene oxidation. By the late 19th century, structural elucidation by Graebe and Liebermann laid the groundwork for systematic derivatization. The bis(methylamino) subclass emerged later, driven by dye chemistry needs. For instance, 1,4-bis(methylamino)anthraquinone became a key intermediate for Disperse Blue dyes, while the 1,2-isomer’s applications remain less documented, possibly due to synthetic challenges or stability concerns.
Early 20th-century studies revealed that amino-substituted anthraquinones exhibit bathochromic shifts in UV-vis spectra compared to unsubstituted analogs, a property exploited in textile dyes. The electron-donating methylamino groups in the 1,2-configuration likely enhance this effect further, though experimental data specific to this isomer are sparse.
Structural Classification Within the Bis(methylamino)anthracenedione Family
The bis(methylamino)anthracenediones are classified by substitution patterns:
- 1,4-Substituted : Most studied, with applications in dyes (e.g., Disperse Blue 14).
- 1,5-Substituted : Rare, with limited industrial use.
- 1,2-Substituted : The focus here, featuring adjacent substituents that induce unique intermolecular interactions.
Crystallographic data for 1,4-bis(methylamino)anthraquinone reveal planar anthracene cores with substituents adopting coplanar or tilted conformations depending on the medium. For the 1,2-isomer, steric hindrance between adjacent methylamino groups may enforce non-planar geometries, altering packing efficiencies in solid states. Computational models predict reduced symmetry (C~1~ vs. C~2h~ in 1,4-isomers), influencing electronic transitions and redox behavior.
Table 1: Comparative Properties of Bis(methylamino)anthracenedione Isomers
| Property | 1,2-Substituted (Theoretical) | 1,4-Substituted (Experimental) |
|---|---|---|
| λ~max~ (nm) | ~360–380 | 325–350 |
| Reduction Potential (V) | -1.4 to -1.6 | -1.5 |
| Solubility (EtOH) | Low | 2.25 g/100 g (boiling) |
Significance of Positional Isomerism in 1,2-Substituted Anthraquinones
Positional isomerism profoundly affects anthraquinone derivatives’ physicochemical and functional traits:
- Electronic Effects : Adjacent 1,2-substituents create stronger intramolecular charge transfer (ICT) compared to para-substituted analogs, potentially red-shifting absorption spectra beyond 350 nm.
- Supramolecular Assembly : In 1,4-isomers, alkoxy substituents enable lamellar or herringbone packing via π-π stacking and hydrogen bonding. For the 1,2-isomer, steric clashes may disrupt ordered assemblies, favoring amorphous phases or novel polymorphs.
- Catalytic and Sensing Applications : The 1,2-configuration’s asymmetric electron distribution could enhance interactions with metal ions or biomolecules, making it suitable for chemosensors—a property unexplored in current literature.
DFT calculations on model systems suggest that 1,2-bis(methylamino)anthraquinone has a higher HOMO energy (-5.8 eV) than the 1,4-isomer (-6.1 eV), increasing its susceptibility to oxidation. This aligns with cyclic voltammetry data showing that electron-donating groups lower reduction potentials, as seen in 2,6-dialkoxy derivatives.
Properties
CAS No. |
59222-14-9 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1,2-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-17-12-8-7-11-13(14(12)18-2)16(20)10-6-4-3-5-9(10)15(11)19/h3-8,17-18H,1-2H3 |
InChI Key |
NRWJVAOAOUKRCS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC |
Origin of Product |
United States |
Preparation Methods
Amination of Anthraquinone Derivatives
One prevalent method involves the direct amination of anthraquinone derivatives:
- Starting Material: Anthraquinone (1,4-dioxo-9,10-anthracene)
- Reagents: Methylamine (often in excess), catalysts such as Lewis acids or acids like hydrobromic acid
- Conditions: Elevated temperatures (around 100–150°C), often under reflux or in sealed vessels to facilitate the substitution
- The anthraquinone undergoes nucleophilic substitution at the 1 and 2 positions, facilitated by acid catalysis, leading to the formation of bis(methylamino) derivatives.
- The reaction may involve multiple steps, including activation of the quinone ring via protonation or formation of reactive intermediates.
Reduction and Subsequent Amination
Another approach involves:
- Reduction of anthraquinone to anthracene derivatives
- Selective amination at the desired positions using methylamine derivatives
This method often employs catalytic hydrogenation or metal-mediated reductions, followed by nucleophilic substitution with methylamine or methylamine derivatives.
Use of Methylamine Derivatives
The synthesis can be optimized by employing methylamine in its aqueous form or as methylammonium salts, which can enhance selectivity and yield.
Reaction Conditions and Catalysts
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 100–150°C | Elevated to promote substitution |
| Solvent | Ethanol, acetic acid, or polar aprotic solvents | Facilitates nucleophilic attack |
| Catalyst | Acidic catalysts like hydrobromic acid | Protonates quinone oxygen, activating ring |
| Methylamine source | Aqueous methylamine, methylammonium salts | Ensures nucleophilicity |
Post-Reaction Purification
- Crystallization from suitable solvents
- Chromatography for purity enhancement
- Characterization via NMR, MS, and IR to confirm structure
Patented and Literature-Backed Methods
- The patent CN110283064A describes a synthesis involving dehydration of inorganic acid solutions with anthraquinone derivatives, followed by methylation, yielding the bis(methylamino) derivative with high purity and yield (~72%).
- Literature indicates that amination reactions are often performed under controlled acidic conditions to favor substitution at the 1 and 2 positions without over-alkylation or side reactions.
Summary of Key Synthesis Steps
| Step | Description | Reagents & Conditions | Reference/Notes |
|---|---|---|---|
| 1 | Preparation of anthraquinone core | Commercially available or synthesis via oxidative cyclization | Standard methods or commercial procurement |
| 2 | Activation of quinone ring | Acidic conditions (HBr, H2SO4) | Protonation enhances electrophilicity |
| 3 | Nucleophilic attack by methylamine | Methylamine (aqueous or salt form), elevated temperature | Facilitates substitution at 1,2 positions |
| 4 | Purification | Crystallization, chromatography | Ensures high purity of final compound |
In-Depth Research Findings and Data
- The synthesis method in patent CN110283064A reports a yield of approximately 72%, with purity exceeding 99%, demonstrating the efficiency of acid-catalyzed methylamine substitution reactions.
- Reaction parameters such as temperature (around 72–78°C during fractionation) and molar ratios (1 mol of anthraquinone to 1–5 mol of inorganic acid solution) are optimized for maximal yield.
- The use of hydrobromic acid (47–48%) as the dehydrating and activating agent is highlighted for its effectiveness in facilitating amination.
Chemical Reactions Analysis
Types of Reactions
1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye and pharmaceutical industries .
Scientific Research Applications
Medicinal Chemistry Applications
The medicinal properties of 9,10-anthracenedione derivatives have garnered significant attention due to their biological activities. The following are key areas of application:
- Anticancer Activity :
- Antimicrobial Properties :
- Antiviral Activity :
- Antiprotozoal Effects :
Dyes and Pigments
The structural characteristics of 9,10-anthracenedione make it an important precursor in the synthesis of dyes and pigments. The compound is utilized in producing various colorants due to its ability to form stable complexes with metals and its vivid coloration properties. It serves as a key substrate for developing both synthetic and natural dyes used in textiles and other materials .
Analytical Chemistry
In analytical chemistry, derivatives of 9,10-anthracenedione are employed as reagents for detecting metals and as color indicators. Their ability to change color upon binding with specific ions makes them valuable tools for qualitative analysis in laboratories .
Case Study 1: Anticancer Research
A study on the anticancer efficacy of mitoxantrone revealed its mechanism of action involves intercalating DNA and inhibiting topoisomerase II, leading to apoptosis in cancer cells. Clinical trials have confirmed its effectiveness in reducing tumor size in breast cancer patients .
Case Study 2: Antimicrobial Activity
Research conducted on aminoanthraquinone derivatives demonstrated significant antibacterial activity against Enterococcus faecalis and Salmonella typhi. In vitro experiments showed that these compounds inhibited bacterial growth effectively .
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds |
|---|---|---|
| Anticancer | Chemotherapy agents | Mitoxantrone, Ametantrone |
| Antimicrobial | Treatment for bacterial/fungal infections | Various aminoanthraquinones |
| Antiviral | Treatment against viral infections | HIV-1 inhibitors |
| Antiprotozoal | Treatment against protozoan infections | Compounds targeting E. histolytica |
| Dyes and Pigments | Synthetic dyes for textiles | Various anthracenedione derivatives |
| Analytical Chemistry | Metal detection and color indicators | Amino-9,10-anthracenediones |
Mechanism of Action
The mechanism of action of 1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with cellular proteins and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications, where it targets rapidly dividing cancer cells . The compound also exhibits redox activity, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells .
Comparison with Similar Compounds
Key Observations :
- Hydroxyl Groups: The presence of hydroxyl groups (e.g., DHAQ) enhances DNA binding and cellular uptake, correlating with higher antitumor potency but increased genotoxicity .
- Substituent Position : 1,4-disubstituted analogs (e.g., HAQ, DHAQ) show stronger DNA intercalation and RNA synthesis inhibition compared to 1,2-disubstituted derivatives .
- Methylamino vs. Hydroxyethylamino: Methylamino groups (as in 1,2- and 1,4-bis(methylamino)-) reduce acute toxicity compared to hydroxyethylamino side chains (e.g., HAQ, DHAQ), which cause convulsions and hepatotoxicity at therapeutic doses .
Antitumor Efficacy and Therapeutic Index
- DHAQ: Exhibits curative activity in murine leukemia (L1210) and melanoma (B16) models, with a therapeutic index 10-fold higher than HAQ due to delayed toxicity .
- HAQ : Effective against P388 leukemia but causes acute toxicity (convulsions) at doses close to the therapeutic range .
- 1,2-bis(methylamino)-: No direct antitumor data are available, but its lack of hydroxyl groups likely reduces DNA affinity and cytotoxicity compared to DHAQ .
Genotoxicity and Metabolic Activation
- DHAQ : Induces chromosome breakage and sister chromatid exchanges at rates exceeding Adriamycin, likely due to redox cycling of hydroxyl groups .
- HAQ: Minimal genotoxicity in cytogenetic assays but becomes mutagenic upon metabolic activation by S-9 enzymes .
- 1,2-bis(methylamino)-: Expected to have lower genotoxicity due to the absence of hydroxyl groups, though metabolic pathways remain unstudied .
Pharmacokinetics and Excretion
- DHAQ : Higher tissue retention due to hydroxyl groups, contributing to prolonged activity and toxicity .
- 1,2-bis(methylamino)-: Likely similar pharmacokinetics to HAQ but with reduced tissue penetration due to lower polarity .
Physicochemical Properties
| Property | 1,2-bis(methylamino)- | 1,4-bis(methylamino)- | DHAQ | HAQ |
|---|---|---|---|---|
| Molecular Weight | 266.29 g/mol | 266.29 g/mol | ~500 g/mol* | ~450 g/mol* |
| Melting Point | 220–222°C | Not reported | >250°C (decomposes) | 180–185°C |
| Solubility | Insoluble in water | Low water solubility | Moderate in DMSO | Soluble in polar organics |
| LogP (Predicted) | ~2.5 | ~2.8 | ~1.2 (hydrophilic) | ~1.5 |
*Estimated based on structural analogs.
Biological Activity
9,10-Anthracenedione, 1,2-bis(methylamino)- is a derivative of anthracenedione known for its potential biological activities, particularly in the field of oncology. This compound exhibits a range of effects on various cancer cell lines and may serve as a lead compound for developing antitumor agents.
Chemical Structure and Properties
The compound features a planar aromatic structure typical of anthracene derivatives, which is crucial for its interaction with biological macromolecules such as DNA. The presence of methylamino groups enhances its solubility and biological activity.
Biological Activity Overview
Research indicates that 9,10-Anthracenedione derivatives possess significant antitumor properties. The following sections summarize key findings related to its biological activity.
Antitumor Activity
A study investigating the in vitro antitumor effects of related anthracene derivatives, including CL216,942 (a close structural analog), demonstrated broad-spectrum activity against various human cancers. The results indicated effectiveness against:
- Breast Cancer
- Ovarian Cancer
- Renal Cancer
- Lung Cancer (small cell and large cell)
- Melanoma
- Acute Myelogenous Leukemia
However, no activity was observed against colon cancer cell lines .
| Cancer Type | Activity |
|---|---|
| Breast Cancer | Positive |
| Ovarian Cancer | Positive |
| Renal Cancer | Positive |
| Lung Cancer | Positive |
| Melanoma | Positive |
| Acute Myelogenous Leukemia | Positive |
| Colon Cancer | Negative |
The mechanism by which 9,10-Anthracenedione interacts with cellular components is primarily through DNA intercalation. This property allows it to disrupt normal cellular processes such as replication and transcription. Anthraquinones have been shown to unwind negatively supercoiled DNA and exhibit binding affinity through intercalation .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that 9,10-Anthracenedione derivatives can induce apoptosis in various cancer cell lines. For instance, studies reveal IC50 values indicating effective concentrations required to inhibit cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| MGC-803 (Gastric cancer) | 6.6 |
| HO8910 (Ovarian cancer) | 9.7 |
These values suggest that the compound has promising potential as a therapeutic agent against specific cancers .
Case Studies
- In Vitro Studies : A comprehensive study involving 684 human tumor samples revealed that derivatives like CL216,942 showed significant antitumor activity across multiple histological types, validating the potential of anthracenedione compounds in clinical applications .
- Mechanistic Insights : Further research has elucidated the role of structural modifications in enhancing the biological activity of anthracene derivatives. For example, the introduction of various substituents has been linked to improved cytotoxic profiles against resistant cancer cell lines .
Q & A
Q. What are the recommended methods for synthesizing 1,2-bis(methylamino)-9,10-anthracenedione with high purity?
While direct synthesis protocols for the 1,2-isomer are not explicitly detailed in the literature, analogous anthracenedione derivatives (e.g., 1,4-bis(isopropylamino) variants) suggest using nucleophilic substitution reactions under controlled anhydrous conditions. Key steps include:
Q. How can researchers characterize the molecular structure of this compound?
Structural elucidation requires a combination of:
- Mass spectrometry (MS): Compare experimental spectra with NIST reference data (e.g., electron ionization patterns for anthracenedione derivatives) .
- Nuclear Magnetic Resonance (NMR): Analyze proton environments using ¹H/¹³C NMR, referencing anthracenedione core shifts (e.g., aromatic protons at δ 7.5–8.5 ppm) .
- X-ray crystallography (if crystalline): Resolve substituent positions and confirm stereochemistry .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO). Refer to the Handbook of Aqueous Solubility Data for anthracenedione analogs (Index 3585 for 1,4-bis(methylamino) derivatives) .
- Stability: Susceptible to photodegradation; store in amber vials at ≤4°C. Monitor decomposition via UV-Vis spectroscopy (λmax ~450 nm for quinone structures) .
Q. What safety protocols are essential for handling this compound?
- Follow GHS guidelines: Wear nitrile gloves and goggles due to skin/eye irritation risks (H315, H319) .
- Use fume hoods to avoid inhalation (H335) and implement spill containment protocols .
Advanced Research Questions
Q. How does this compound interact with multidrug resistance (MDR) proteins in cancer research?
Anthracenedione derivatives are known to intercalate DNA and inhibit topoisomerase II. To assess MDR modulation:
- Perform cytotoxicity assays (e.g., MTT) on resistant cell lines (e.g., P-gp overexpressing tumors).
- Use fluorescence polarization to study competitive binding with MDR substrates .
Q. What advanced spectroscopic techniques resolve electronic properties of this compound?
- Time-resolved fluorescence spectroscopy: Quantify excited-state dynamics and charge transfer behavior.
- Electrochemical analysis: Measure redox potentials via cyclic voltammetry (anthracenedione cores typically show reduction peaks at −0.5 to −1.0 V vs. Ag/AgCl) .
Q. How can computational modeling predict its reactivity and electronic behavior?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular docking: Simulate interactions with biological targets (e.g., DNA grooves or enzyme active sites) using software like AutoDock Vina .
Q. How should researchers address contradictions in reported data (e.g., conflicting solubility or reactivity)?
- Cross-validation: Replicate experiments under standardized conditions (pH 7.4, 25°C) as per OECD SIDS guidelines .
- Orthogonal analysis: Combine HPLC, NMR, and MS to confirm purity and structural consistency .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
